REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:10]([CH:12]([CH2:16][CH3:17])[C:13](=[S:15])[NH2:14])[CH3:11]>C(O)C>[CH3:11][CH2:10][CH:12]([C:13]1[S:15][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:14]=1)[CH2:16][CH3:17]
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Name
|
|
Quantity
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2.5 mL
|
Type
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reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
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C(C)C(C(N)=S)CC
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting mixture heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
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The solvent was evaporated
|
Type
|
CUSTOM
|
Details
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the residue partitioned between ethyl acetate (100 mL) and saturated sodium hydrogen carbonate solution (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic solutions were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20:1 isohexane
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)C=1SC=C(N1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |